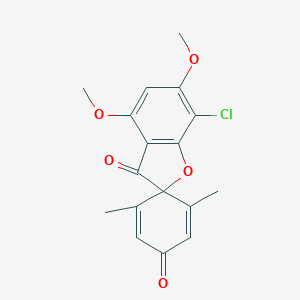

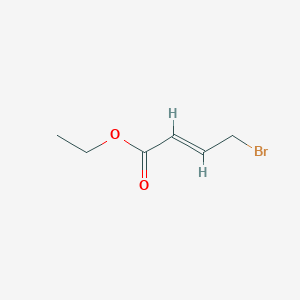

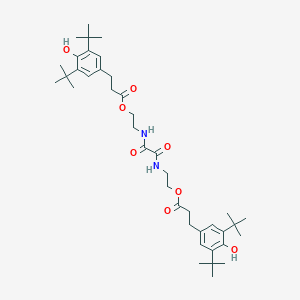

![molecular formula C8H14ClNO2 B152065 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride CAS No. 133382-42-0](/img/structure/B152065.png)

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

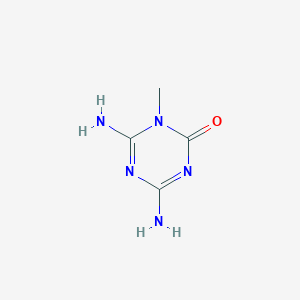

The compound 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound that is part of a broader class of compounds with potential pharmacological applications. The core structure consists of a spiro linkage between a cyclohexane ring and a smaller ring containing both oxygen and nitrogen atoms. This structural motif is of interest due to its presence in compounds with various biological activities.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in several studies. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions at the 8 position were prepared to evaluate their antihypertensive activity . Another study reported the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane through the reaction of dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane . Additionally, a one-pot synthesis approach was used to create N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids, demonstrating the versatility of synthetic methods for these compounds .

Molecular Structure Analysis

The molecular structure of these spirocyclic compounds has been characterized using various techniques. For example, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined by X-ray analysis, revealing that the cyclohexyl ring adopts a chair conformation and that the compound is chiral .

Chemical Reactions Analysis

The reactivity of the spirocyclic compounds is influenced by the functional groups attached to the core structure. In the synthesis of antihypertensive agents, the introduction of various substituents at the 8 position led to compounds with different biological activities . The unexpected formation of spirocyclic compounds from the reaction of substituted piperidines with acrylonitrile suggests that these compounds can undergo complex reactions such as aldol condensation followed by cyanoethylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic data for 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane provides insights into its density and molecular geometry, which are important for understanding its reactivity and potential interactions with biological targets . The antihypertensive activity of the synthesized compounds indicates that their physical properties are suitable for interaction with biological receptors .

科学研究应用

Antiviral Applications

Spirocyclic compounds similar to 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride have shown promise in antiviral research. For instance, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have exhibited significant activity against human coronaviruses, including compounds that inhibited the replication of human coronavirus 229E. The most active of these compounds demonstrated an EC50 value comparable to known coronavirus inhibitors, highlighting the potential of spirocyclic scaffolds in antiviral drug development (Apaydın et al., 2019).

Synthetic and Structural Studies

The synthesis and structural analysis of spirocyclic compounds have been subjects of interest due to their complex structures and potential biological activities. For example, the synthesis and crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have been detailed, providing insights into the conformational preferences and stereochemistry of such molecules (Wen, 2002).

Antitumor Activity

Novel spirocyclic compounds, including 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, have been synthesized and evaluated for their anticancer activity. Preliminary results indicated moderate to potent activity against various human cancer cell lines, with certain compounds emerging as potential candidates for further development due to their effectiveness (Yang et al., 2019).

NPY Y5 Antagonist Activity

Spirocyclic compounds have also been investigated for their activity as NPY Y5 antagonists, which are relevant in the context of appetite regulation and obesity treatment. A novel series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives was identified, demonstrating potent Y5 antagonist activity. This research provides a foundation for the development of new therapeutic agents targeting metabolic disorders (Leslie et al., 2010).

安全和危害

属性

IUPAC Name |

1-oxa-8-azaspiro[4.5]decan-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7-5-8(11-6-7)1-3-9-4-2-8;/h9H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDQRJDGTZYKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)CO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。